Sodium L-lactate-3-13C solution finds application in scientific research as an internal standard for the quantitative determination of blood lactate and pyruvate using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [].
Internal standards are known substances added to a sample in a specific amount to:
By comparing the signal intensity of the target analyte to the signal intensity of the internal standard, researchers can obtain quantitative information about the amount of lactate and pyruvate present in the blood sample [, ].
Sodium L-lactate-3-13C solution, due to its isotopic enrichment with the stable isotope carbon-13 (13C), can also be used to study metabolic pathways involving lactate, such as NAD+ redox metabolism [].
13C labeling allows researchers to track the fate of lactate molecules within a cell or organism. By measuring the incorporation of 13C into specific molecules downstream of lactate in the metabolic pathway, researchers can gain insights into the activity and regulation of these pathways [].
Sodium L-lactate-3-13C solution is a stable isotopic form of sodium lactate, where the carbon atom at position three of the lactate molecule is replaced with the stable isotope carbon-13. This compound is utilized in various scientific and medical applications due to its unique isotopic labeling, which allows for tracking and analysis in metabolic studies and other biochemical research. The molecular formula for sodium L-lactate-3-13C is C2H3NaO3, with a molecular weight of approximately 113.05 g/mol. It is commonly available in aqueous solutions, with concentrations varying depending on the supplier and intended use .
Sodium L-lactate-3-¹³C solution itself doesn't have a specific mechanism of action. Its primary function is to serve as a tracer molecule in scientific research. The ¹³C enrichment allows researchers to distinguish between isotopically labeled lactate molecules and their unlabeled counterparts within a complex biological system using MS []. This enables them to study various aspects of lactate metabolism, such as:
Sodium L-lactate-3-¹³C solution is generally considered non-toxic and non-hazardous []. However, as with any laboratory chemical, standard safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves and eye protection when handling the solution.
These reactions are crucial for understanding its behavior in biological systems and its role in metabolism .
Sodium L-lactate plays a significant role in metabolic processes, particularly in energy production and pH regulation. It serves as an important substrate for gluconeogenesis and can be converted into pyruvate, which enters the Krebs cycle for energy production. The isotopic labeling with carbon-13 allows researchers to trace metabolic pathways more effectively, providing insights into cellular respiration and energy metabolism .
Sodium L-lactate-3-13C can be synthesized through several methods:
The choice of synthesis method often depends on the required purity and isotopic enrichment level .
Sodium L-lactate-3-13C has a variety of applications, including:
Its unique isotopic signature makes it particularly valuable in research settings where tracking metabolic flux is essential .
Studies involving sodium L-lactate-3-13C often focus on its interactions within biological systems:
These studies leverage the compound's isotopic labeling to provide detailed insights into metabolic dynamics .
Several compounds share structural similarities with sodium L-lactate-3-13C, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sodium L-lactate | C3H5NaO3 | Commonly used in clinical settings without isotopic labeling. |
Sodium D-lactate | C3H5NaO3 | Enantiomer of sodium L-lactate; used in similar applications but may have different biological effects. |
Calcium L-lactate | C6H10CaO6 | A calcium salt of lactic acid; used as a dietary supplement. |
Potassium L-lactate | C3H5K O3 | Used similarly to sodium lactate but with potassium as the cation. |
Sodium L-lactate-3-13C's uniqueness lies primarily in its isotopic labeling, which enables precise tracking in metabolic studies, making it invaluable for research that requires detailed understanding of biochemical pathways .
Isotopic labeling represents a fundamental approach in metabolic research, allowing scientists to track specific molecules through complex biochemical pathways. The strategic positioning of 13C labels within metabolites enables researchers to elucidate metabolic fluxes that would otherwise remain obscure. In metabolic studies, lactate serves as a critical metabolite linking glycolytic and oxidative metabolism, making labeled lactate compounds particularly valuable for investigating energy metabolism in both normal and pathological conditions.
The synthesis of Sodium L-lactate-3-13C solution involves precise incorporation of the 13C isotope at the C3 position (methyl group) of lactate. Commercial preparations typically contain 45-55% (w/w) in H2O with ≥99 atom % 13C enrichment and ≥98% chemical and chiral purity. The systematic naming convention identifies this compound as sodium 2-hydroxy(313C)propanoate, with a molecular weight of 113.05 g/mol.
The synthesis process must maintain strict quality control parameters to ensure both isotopic and chiral purity. The 13C-labeled precursors are processed through stereoselective enzymatic or chemical routes to preserve the L-configuration critical for biological applications. The resulting solutions undergo rigorous quality control testing, including HPLC analysis for chiral purity and mass spectrometry for isotopic enrichment verification.
Table 1: Specifications of Commercial Sodium L-lactate-3-13C Solution
The preparation of hyperpolarized [1-13C]lactate solutions for specialized NMR applications involves additional considerations. For instance, a methodology described by researchers involves mixing sodium [1-13C]lactate solution with d8-glycerol in a 1:1 ratio and doping with 50 mM TEMPOL radical to enhance polarization efficiency. This preparation undergoes dynamic nuclear polarization (DNP) at extremely low temperatures (1 ± 0.05 K) to achieve the hyperpolarized state necessary for advanced metabolic imaging applications.
The choice between 13C3-labeled lactate and 13C-pyruvate as metabolic tracers depends on the specific metabolic questions being addressed. Both compounds offer unique advantages in metabolic studies, particularly when investigating the pyruvate-lactate equilibrium mediated by lactate dehydrogenase (LDH).
Pyruvate labeled with 13C is frequently used to measure lactate production as an indicator of glycolytic activity, particularly in cancer metabolism studies. When hyperpolarized [1-13C]pyruvate is administered, the appearance of labeled lactate signals indicates LDH activity and can serve as a biomarker for tumorous tissue with elevated lactate levels. Conversely, [1-13C]lactate can be used to examine lactate utilization and oxidative metabolism in tissues like the brain and heart.
Research has demonstrated that the intensity of the 13C-lactate signal following administration of hyperpolarized [1-13C]pyruvate primarily reflects the rapid 13C label exchange catalyzed by LDH rather than net lactate production. This exchange is directly related to the endogenous lactate pool size, making this measurement valuable for detecting tumorous tissues with elevated lactate concentrations.
Table 2: Comparative Properties of 13C3-Lactate vs. 13C-Pyruvate as Metabolic Tracers
Parameter | 13C3-Lactate | 13C-Pyruvate | Implications |
---|---|---|---|
Primary Metabolic Pathway | Oxidative metabolism, gluconeogenesis | Glycolysis, TCA cycle | Different pathway targeting |
T₁ Relaxation Time | Moderate | Relatively long | Affects observable window in hyperpolarized studies |
Blood-Brain Barrier Penetration | Limited | More efficient | Influences brain metabolism studies |
Cell Uptake Mechanism | MCT transporters | MCT transporters | Similar cellular uptake dynamics |
Typical Dose (Hyperpolarized Studies) | 7 μL/g body weight (13 ± 3 mM blood concentration) | Similar range | Comparable experimental protocols |
Signal-to-Noise Ratio | Moderate | Higher | Pyruvate typically yields stronger signals |
A key advantage of using 13C3-fully labeled lactate is the ability to track the fate of all carbon atoms simultaneously, providing more comprehensive metabolic information. Studies using 13C-lactate bolus administration demonstrated that this approach allows for calculation of lactate kinetics with minimal perturbation to endogenous metabolism, making it suitable for critically ill patients where extensive sampling might be problematic.
In murine tumor models, researchers have investigated the distribution of labeled lactate between intracellular and extracellular compartments by combining imaging with measurements of labeled lactate concentration in blood and tumor tissues. These studies revealed significant export of labeled lactate from tumors, although labeled lactate in the blood pool showed relatively low polarization levels.
Maintaining the chiral purity of Sodium L-lactate-3-13C in aqueous solutions presents significant challenges due to potential racemization under certain conditions. The L-configuration is essential for accurate interpretation of metabolic data, as D-lactate metabolism follows different pathways in mammalian systems.
Several strategies have been developed to preserve chiral integrity in these preparations:
pH Control: Maintaining the solution at slightly alkaline pH (7.5-8.5) minimizes acid-catalyzed racemization that can occur at extreme pH values.
Temperature Management: Commercial preparations recommend storage at -20°C to prevent degradation and preserve chiral purity. For experimental protocols, temperature control during preparation and administration is essential.
Light Protection: Some preparations recommend protection from light to prevent photolytic degradation that might affect chiral integrity.
Stabilizing Additives: Although not explicitly mentioned in the search results, buffer systems and chelating agents may be employed in some formulations to enhance stability.
Quality Control Protocols: Regular monitoring via chiral HPLC ensures ≥98% chiral purity is maintained throughout the product's shelf life.
For applications requiring exceptionally high chiral purity, such as stereochemical metabolic studies, additional purification steps may be necessary immediately before use. The development of microanalytical techniques for rapid assessment of chiral purity has facilitated these quality control processes.
Table 3: Factors Affecting Chiral Purity Retention in Sodium L-lactate-3-13C Solutions
Factor | Impact | Mitigation Strategy |
---|---|---|
pH | Extreme pH can catalyze racemization | Maintain pH 7.5-8.5; use appropriate buffers |
Temperature | Elevated temperatures accelerate racemization | Store at -20°C; avoid heating during preparation |
Concentration | Higher concentrations may enhance stability | Working solutions prepared fresh from concentrated stock |
Light Exposure | Potential photolytic degradation | Store in amber containers; protect from light |
Metal Ion Contamination | Can catalyze racemization | Use high-purity water; consider chelating agents |
Freeze-Thaw Cycles | May impact structural integrity | Aliquot solutions to minimize freeze-thaw events |
Sodium L-lactate-3-¹³C solution serves as a fundamental isotopic tracer for quantifying hepatic gluconeogenesis through carbon-13 metabolic flux analysis protocols [1] [2]. The compound enables researchers to track carbon flow from lactate through pyruvate carboxylase and phosphoenolpyruvate carboxykinase pathways, providing direct measurements of gluconeogenic flux rates in liver tissue [3] [4].
Studies employing sodium L-lactate-3-¹³C have demonstrated that hepatic gluconeogenesis accounts for approximately 65-75% of total glucose production after a 23-hour fast in healthy individuals [5]. The isotopic labeling pattern allows precise quantification of the pyruvate carboxylase pathway, which represents the initial enzymatic step in converting lactate to glucose [4] [6].
Research utilizing this tracer has revealed that anaplerotic flux through pyruvate carboxylase is substantially higher than oxidative tricarboxylic acid cycle flux, with ratios ranging from 3- to 5-fold in normal liver metabolism [7]. The ¹³C enrichment in glucose carbon-2 and carbon-3 positions provides quantitative data on gluconeogenic contributions from lactate precursors [8] [9].
Table 1: Hepatic Gluconeogenesis Flux Measurements Using ¹³C-Lactate
Study Condition | Gluconeogenic Flux Rate | Pyruvate Carboxylase Activity | Reference |
---|---|---|---|
Fasted rats (12h) | 0.43 ± 0.04 μmol/g-liver/min | 2.0-fold increase vs fed | [10] |
Fed vs fasted human liver | 50-60% vs 65-75% of glucose production | 5-fold anaplerotic vs oxidative ratio | [5] |
Ex vivo liver perfusion | 15 ± 9 μmol/kg/min | Negatively correlated with body weight | [11] |
Advanced ¹³C metabolic flux analysis protocols utilizing sodium L-lactate-3-¹³C have enabled researchers to distinguish between direct gluconeogenesis and pyruvate recycling pathways [2] [8]. The isotopic dilution patterns observed in hepatic glucose provide quantitative measures of substrate cycling and metabolic efficiency in gluconeogenic pathways [12] [9].
Recent developments in dual-isotope approaches combining ²H and ¹³C tracers with lactate substrates have improved the resolution of hepatic versus extrahepatic gluconeogenic contributions [9] [13]. These methodologies demonstrate that liver-specific glucose production can be distinguished from whole-body gluconeogenesis using tissue-specific metabolite enrichment measurements [13].
Sodium L-lactate-3-¹³C solution enables precise quantification of pentose phosphate pathway flux contributions to cellular lactate pools through distinct isotopic labeling patterns [14] [15]. The compound allows researchers to distinguish between lactate derived from glycolysis versus lactate originating from pentose phosphate pathway activity based on carbon-13 positional enrichment [14] [16].
Studies utilizing this tracer have demonstrated that pentose phosphate pathway flux accounts for approximately 19-29% of total glucose metabolism in neuronal tissues, with the remaining flux proceeding through glycolysis [16]. The ¹³C labeling pattern in lactate carbon-2 and carbon-3 positions provides direct evidence of pentose phosphate pathway activity through transketolase and transaldolase reactions [14] [17].
Research employing sodium L-lactate-3-¹³C has revealed that pentose phosphate pathway contributions to lactate formation vary significantly across different tissue types and metabolic conditions [18] [19]. In hepatic tissue, pentose phosphate pathway flux typically represents 2-5% of total glucose utilization under normal conditions, increasing substantially during oxidative stress conditions [17] [18].
Table 2: Pentose Phosphate Pathway Flux Contributions Measured via ¹³C-Lactate Analysis
Tissue Type | PPP Flux (% of glucose) | Lactate from PPP (%) | Metabolic Condition | Reference |
---|---|---|---|---|
Neuronal cells | 19 ± 2% | 6.0-11% | Standard culture | [16] [19] |
Hepatic tissue | 2-5% | <5% | Fed state | [17] [18] |
HL-60 cells | Increased 5-fold | 10-15% | LPS activation | [18] |
Fungal cells | 51.1 ± 2.7% | Variable | Chemostat culture | [15] |
The isotopic analysis reveals that [2,3-¹³C₂]lactate formation specifically indicates pentose phosphate pathway activity, while [1,2-¹³C₂]lactate primarily reflects glycolytic flux [14]. This positional labeling specificity enables researchers to calculate precise flux ratios between oxidative and non-oxidative pentose phosphate pathway branches [15] [16].
Advanced mass spectrometry techniques combined with sodium L-lactate-3-¹³C tracing have demonstrated that pentose phosphate pathway flux increases dramatically during immune activation and proliferative states [18]. The enhanced flux supports increased nicotinamide adenine dinucleotide phosphate regeneration required for antioxidant defense mechanisms [18] [16].
Sodium L-lactate-3-¹³C solution provides critical insights into tricarboxylic acid cycle anaplerotic flux measurements in ex vivo human liver tissue models [20] [21]. The isotopic tracer enables quantification of pyruvate carboxylase-mediated carbon entry into the tricarboxylic acid cycle, representing a major anaplerotic pathway in hepatic metabolism [22] [4].
Studies utilizing ex vivo human liver perfusion models with sodium L-lactate-3-¹³C have demonstrated that anaplerotic flux substantially exceeds oxidative tricarboxylic acid cycle turnover [7] [10]. The ratio of anaplerotic to oxidative flux typically ranges from 3:1 to 5:1 in normal human hepatic tissue, indicating the predominant role of biosynthetic versus energy-generating pathways [23] [7].
Research employing this tracer in ex vivo liver models has revealed that pyruvate carboxylase flux accounts for approximately 70-85% of total anaplerotic activity [22] [21]. The ¹³C enrichment patterns in tricarboxylic acid cycle intermediates provide quantitative measurements of carbon flow through oxaloacetate, malate, and citrate pools [24] [25].
Table 3: TCA Cycle Anaplerotic Flux Measurements in Ex Vivo Human Liver Models
Metabolic Parameter | Flux Rate | Anaplerotic:Oxidative Ratio | Experimental Condition | Reference |
---|---|---|---|---|
Pyruvate carboxylase flux | 0.43 ± 0.04 μmol/g/min | 3-5:1 | Normal perfusion | [10] |
Total anaplerosis | 70-85% of carbon entry | 4.2 ± 0.8:1 | Fed state liver | [7] |
Cataplerotic flux | 60-80% of anaplerotic rate | Variable | Gluconeogenic conditions | [4] |
Citrate synthase activity | 0.12 ± 0.03 μmol/g/min | Baseline oxidative rate | Ex vivo perfusion | [24] |
Advanced ex vivo liver models utilizing sodium L-lactate-3-¹³C have demonstrated that anaplerotic flux responds dynamically to nutritional status and hormonal regulation [21] [26]. The isotopic enrichment measurements reveal increased pyruvate carboxylase activity during fasting conditions, supporting enhanced gluconeogenic capacity [4] [6].
Sodium L-lactate-3-¹³C solution has emerged as a critical metabolic tracer for investigating the complex dynamics of the Warburg effect in solid tumor microenvironments. The application of this isotopically labeled compound has revealed fundamental insights into cancer cell metabolism that extend far beyond the traditional understanding of aerobic glycolysis [1] [2].
Recent investigations using sodium L-lactate-3-¹³C solution have demonstrated that cancer cells exhibit a dual metabolic nature that is environmentally dependent. Under regular culture conditions, cancer cells display the characteristic Warburg effect, converting glucose to lactate even in the presence of oxygen. However, when exposed to lactic acidosis conditions, these cells undergo a dramatic metabolic shift to a nonglycolytic phenotype characterized by a five-fold increase in oxygen consumption rate over extracellular acidification rate ratio, negligible lactate production, and efficient incorporation of glucose carbons into cellular mass [1].
The use of ¹³C-labeled lactate has been instrumental in revealing that lactate serves as a predominant fuel source for the tricarboxylic acid cycle in human non-small cell lung cancers. Infusion studies with sodium L-lactate-3-¹³C in human patients revealed extensive labeling of tricarboxylic acid cycle metabolites, with lactate contributing fifty to seventy-five percent of tricarboxylic acid cycle flux in vivo, exceeding the contribution of glucose [2]. This finding fundamentally challenges the traditional view of glucose as the primary metabolic fuel in tumors.
Hyperpolarized ¹³C magnetic resonance imaging studies using pyruvate-to-lactate conversion have provided quantitative assessments of tumor metabolism. In breast cancer patients, the lactate-to-pyruvate signal ratio ranged from 0.021 to 0.473 across different tumor subtypes, with higher levels observed in more aggressive tumors, including all triple-negative breast cancers examined [3]. These measurements demonstrated significant correlations with monocarboxylate transporter 1 expression (R=0.85, P=0.032) and hypoxia-inducible factor 1-alpha expression (R=0.83, P=0.043), establishing direct links between lactate metabolism and key regulatory proteins [3].
Table 1: Warburg Effect Dynamics in Solid Tumor Microenvironments
Study | Cell Type/Tumor Model | ¹³C-Lactate Findings | Metabolic Pathway Impact | Clinical Relevance |
---|---|---|---|---|
Beyond Warburg effect - dual metabolic nature | Multiple cancer cell lines (Bcap37, HeLa, A549) | Dual metabolic phenotype: Warburg → nonglycolytic under lactic acidosis | 5-fold increase in OCR/ECAR ratio; reduced glucose consumption | pH manipulation as therapeutic strategy |
Lactate metabolism in human lung tumors | Human NSCLC patients and mouse models | Lactate contribution to TCA cycle predominates over glucose | Extensive labeling of TCA cycle metabolites from ¹³C-lactate | Lactate as predominant TCA cycle fuel in vivo |
Imaging breast cancer using ¹³C MRI | Breast cancer patients (TNBC, IDC) | Higher lactate labeling in aggressive tumors (LAC/PYR ratio 0.021-0.473) | Correlation with MCT1 expression and HIF1α (R=0.85, 0.83) | Biomarker for aggressive disease and treatment response |
Hyperpolarized ¹³C MRI in glioblastoma | Glioblastoma patients | Variation in lactate labeling within and between tumors | LP ratio correlation with LDH-A expression (ρ=0.43, P=0.04) | Metabolic heterogeneity assessment |
¹³C metabolite tracing in tumor models | Murine tumor models | ¹³C label exchange provides estimate of true isotope flux | Significant export of labeled lactate from tumor | Quantitative flux measurement methodology |
In glioblastoma studies, hyperpolarized ¹³C magnetic resonance imaging demonstrated substantial variation in lactate labeling both within individual tumors and between different patients. The lactate-to-pyruvate ratio showed weak but significant correlation with lactate dehydrogenase A expression in biopsy samples (ρ=0.43, P=0.04), while bicarbonate labeling remained consistently lower in tumors compared to surrounding normal-appearing brain parenchyma [4]. These findings indicate that sodium L-lactate-3-¹³C solution serves as a sensitive probe for assessing intratumoral metabolic heterogeneity and mitochondrial dysfunction.
The application of sodium L-lactate-3-¹³C solution in tumor microenvironment studies has also revealed the importance of lactate transport mechanisms. Studies using monocarboxylate transporter 1-deficient tumor cells demonstrated that ¹³C enrichment in tumor metabolites was significantly reduced, confirming that monocarboxylate transporter 1 is critical for lactate influx in cancer cells [2]. This finding has important implications for understanding how tumors adapt to varying nutrient availability within the heterogeneous tumor microenvironment.
Table 2: Quantitative Metabolic Flux Data for Warburg Effect Studies
Parameter | Value | Study Reference | Clinical Significance |
---|---|---|---|
OCR/ECAR Ratio (Lactic Acidosis vs Control) | 5.0-fold increase | Beyond Warburg effect - dual metabolic nature | Metabolic phenotype transition marker |
Glucose Consumption Rate Reduction | 60-80% reduction | Beyond Warburg effect - dual metabolic nature | Therapeutic target for glucose deprivation |
Lactate-to-Pyruvate Signal Ratio Range | 0.021-0.473 | Imaging breast cancer using ¹³C MRI | Tumor aggressiveness biomarker |
¹³C-Lactate TCA Cycle Contribution | 50-75% TCA flux | Lactate metabolism in human lung tumors | Primary respiratory fuel identification |
MCT1 Expression Correlation (R-value) | 0.85 (P=0.032) | Imaging breast cancer using ¹³C MRI | Lactate transport capacity indicator |
HIF1α Expression Correlation (R-value) | 0.83 (P=0.043) | Imaging breast cancer using ¹³C MRI | Hypoxia adaptation marker |
Tumor Volume Correlation (R-value) | 0.903 (P=0.005) | Imaging breast cancer using ¹³C MRI | Disease progression monitor |
¹³C Enrichment in Circulating Lactate | 20-25% steady state | ¹³C metabolite tracing reveals glutamine | Tracer kinetics optimization |
Bicarbonate-to-Pyruvate Ratio (Tumor vs Normal) | Consistently lower (P<0.01) | Hyperpolarized ¹³C MRI in glioblastoma | Mitochondrial dysfunction assessment |
The therapeutic implications of these findings are substantial. The demonstration that cancer cells can switch between Warburg effect and nonglycolytic phenotypes based on their microenvironmental pH suggests that manipulation of tumor pH through bicarbonate infusion could force cancer cells back to glucose-wasting Warburg metabolism, potentially leading to glucose deprivation and cell death when glucose supply is limited [1]. This represents a novel therapeutic strategy that exploits the metabolic flexibility of cancer cells against them.
The application of sodium L-lactate-3-¹³C solution in immunometabolic research has revolutionized our understanding of T cell metabolism and function within tumor microenvironments. These studies have demonstrated that lactate plays a critical role as both a metabolic fuel and a signaling molecule that can profoundly influence immune cell activation, differentiation, and effector functions [5] [6] [7].
Comprehensive ¹³C metabolite tracing studies in CD8+ T effector cells during Listeria monocytogenes infection have revealed dynamic changes in fuel utilization throughout the immune response. Early effector T cells demonstrate a preference for glutamine-dependent tricarboxylic acid cycle metabolism, but undergo a dramatic shift to acetate-dependent metabolism later in infection. Remarkably, when ¹³C-lactate was provided as an alternative fuel source, it displaced glucose as the primary tricarboxylic acid cycle substrate, contributing approximately four-fold more carbon to acetyl-CoA production compared to glucose [5] [7].
The physiological relevance of lactate as a T cell fuel has been established through studies demonstrating that activated CD8+ T cells readily consume lactate even in the presence of physiological glucose concentrations. At serum-relevant lactate concentrations of 1-3 millimolar, ¹³C-lactate contributed approximately fifty percent of the intracellular lactate pool and showed equivalent contribution to the tricarboxylic acid cycle as glucose [8]. This finding challenges the traditional view that glucose is the predominant fuel for activated T cells and suggests that lactate represents a significant alternative energy source.
Studies using sodium L-lactate-3-¹³C solution have revealed that lactate exposure promotes substantial changes in T cell bioenergetics. Exogenous lactate treatment resulted in a fifteen to twenty percent increase in basal adenosine triphosphate production and a thirty percent increase in maximal oxidative phosphorylation-derived adenosine triphosphate production [8]. These metabolic enhancements were accompanied by increased oxygen consumption rates, indicating improved mitochondrial respiratory capacity.
Table 3: Immunometabolic Modulation Studies Using ¹³C-Lactate-Loaded T Cells
Study | T Cell Population | ¹³C-Lactate Metabolic Impact | Functional Consequences | Mechanistic Insights |
---|---|---|---|---|
¹³C metabolite tracing in T cells during infection | CD8+ effector T cells (Listeria infection model) | Lactate displaces glucose as TCA cycle fuel; 4-fold higher acetyl-CoA contribution | Fuel preference switch from glutamine to acetate late in infection | Dynamic metabolic rewiring during immune response phases |
Carbon source availability in CD8+ T cells | Activated CD8+ T cells in vitro/ex vivo | Lactate promotes 15-20% increase in basal ATP production | Redistribution from oxidative to biosynthetic pathways | Lactate as physiologic TCA cycle substrate at 1-3 mM concentrations |
Lactate regulation of CD8+ T cell activation | Activated CD8+ T cells | Active uptake and incorporation into carbon metabolism within 24h | Altered transcriptome including granzyme B and IFN-γ expression | pH-independent lactate effects on T cell differentiation |
Dysfunction of exhausted T cells via MCT11 | Exhausted T cells (Tex) | MCT11 upregulation renders cells sensitive to lactic acid | Enhanced dysfunction in tumor microenvironment | Lactate transport as vulnerability in exhausted T cells |
Lithium carbonate revitalizes CD8+ T cells | CD8+ effector T cells under lactic acidosis | LC counteracts lactate-mediated immunosuppression | Restored T cell proliferation and effector function | Therapeutic targeting of lactate-induced immunosuppression |
The functional consequences of lactate metabolism in T cells extend beyond bioenergetics to include transcriptional reprogramming. Activation of CD8+ T cells in the presence of pH-neutral lactate resulted in significant alterations to the transcriptome, including upregulation of key effector differentiation markers such as granzyme B and interferon-gamma [9]. These changes occurred independently of the acidic environment typically associated with lactate, indicating that the lactate molecule itself, rather than associated pH changes, drives these functional modifications.
Carbon tracing studies using uniformly labeled ¹³C-lactate have demonstrated rapid incorporation of lactate-derived carbons into tricarboxylic acid cycle intermediates and amino acid synthesis pathways. Within twenty-four hours of lactate exposure, labeling was detected in succinate, fumarate, malate, glutamate, proline, and aspartate, but notably not in glycolytic pathway intermediates upstream of pyruvate, such as serine and glycine [9]. This pattern confirms that exogenous lactate enters metabolism through conversion to pyruvate and subsequent oxidation or transamination reactions.
Table 4: T Cell Immunometabolic Response Quantitative Metrics
Metabolic Parameter | Quantitative Value | Time Course | Functional Impact |
---|---|---|---|
Lactate vs Glucose TCA Contribution Ratio | 4:1 favoring lactate | 4 hours culture | Alternative fuel utilization |
Basal ATP Production Increase | 15-20% increase | Acute (minutes) | Enhanced bioenergetic capacity |
Maximal OXPHOS ATP Production Increase | 30% increase | Acute (minutes) | Improved metabolic flexibility |
Intracellular Lactate Pool from ¹³C-Lactate | ~50% enrichment | 24 hours | Efficient lactate uptake |
Acetyl-CoA Production (Lactate vs Glucose) | 4-fold higher from lactate | Short-term culture | Metabolic substrate preference |
Glucose-to-Lactate Turnover | <10% from glucose in vivo | 3 days post-infection | Warburg effect in early activation |
MCT1/MCT4 Expression Post-Activation | Remarkable MCT1 upregulation | Post-CD28 binding | Lactate transport capability |
Fuel Preference Switch Timeline | Glutamine→Acetate at 6 dpi | 3-6 days post-infection | Infection phase adaptation |
Granzyme B Expression Change | Significant upregulation | 24 hours lactate exposure | Enhanced effector function |
The immunosuppressive effects of lactate in tumor microenvironments have been extensively characterized using ¹³C-labeling approaches. Studies have shown that tumor-derived lactate prevents activated T cells from secreting their own lactate due to concentration gradients, leading to intracellular lactate accumulation and impaired effector function [6]. This mechanism contributes to the immunosuppressive nature of the tumor microenvironment and represents a significant barrier to effective anti-tumor immunity.
Recent therapeutic investigations have identified potential strategies to counteract lactate-mediated immunosuppression. Lithium carbonate treatment was shown to reduce intracellular lactate levels in CD8+ effector T cells exposed to lactic acidosis, as demonstrated through ¹³C-labeled lactate tracing studies [10]. This intervention restored T cell proliferation and effector function, suggesting that targeting lactate metabolism could enhance immunotherapy efficacy.
The discovery that exhausted T cells upregulate monocarboxylate transporter 11, rendering them particularly sensitive to lactic acid present at high levels in tumor microenvironments, has opened new avenues for therapeutic intervention [11]. This finding suggests that blocking lactate uptake could preferentially rescue dysfunctional immune cells while potentially leaving normal T cells unaffected.
Sodium L-lactate-3-¹³C solution has proven invaluable for investigating mitochondrial dysfunction and redox state alterations in neurodegenerative disease models. These applications have revealed lactate's dual role as both a neuroprotective metabolic fuel and a critical signaling molecule that can influence mitochondrial biogenesis and antioxidant defense mechanisms [12] [13] [14].
Studies utilizing direct hippocampal infusion of L-lactate have demonstrated profound effects on mitochondrial function and biogenesis. Proteomic analysis revealed increased expression of key mitochondrial regulators including sirtuin 3, peroxisome proliferator-activated receptor gamma coactivator 1-alpha, and multiple mitochondrial respiratory chain proteins [12]. These changes were accompanied by increased mitochondrial DNA copy number, indicating enhanced mitochondrial biogenesis in response to lactate administration.
The neuroprotective mechanisms activated by lactate involve multiple pathways. Increased expression of oxidation resistance protein 1, which maintains mitochondrial stability and induces resistance responses against oxidative stress, was observed following lactate treatment [12]. Additionally, upregulation of autophagy-related protein 7 suggests enhanced removal of dysfunctional organelles, while increased muscle glycogen phosphorylase may facilitate astrocytic glycogen mobilization to support neuronal antioxidant capacity.
Hyperpolarized ¹³C magnetic resonance imaging studies have provided unique insights into brain metabolism during development, aging, and disease. Longitudinal studies in mice demonstrated age-dependent decreases in cerebral conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate between postnatal days 18 to 60, suggesting fundamental changes in brain metabolism during maturation [13]. These findings establish important baseline parameters for interpreting metabolic alterations in neurodegenerative conditions.
Table 5: Mitochondrial Redox State Monitoring in Neurodegenerative Models
Study | Model System | Mitochondrial Redox Findings | Neuroprotective Mechanisms | Pathological Correlations |
---|---|---|---|---|
Exogenous L-lactate in rat hippocampus | Rat hippocampus (in vivo injection) | Increased SIRT3, PGC-1α expression; enhanced mitochondrial biogenesis | Enhanced antioxidant defense via OXR1, PYGM, ATG7 upregulation | Improved cognitive function and synaptic plasticity |
Hyperpolarized ¹³C MRI in brain metabolism | Mouse brain development and aging models | Age-dependent decrease in pyruvate-to-lactate conversion (P18-60) | Metabolic adaptation to glucose limitation | Correlation with cognitive deficits in high-fat diet models |
Lactate activates mitochondrial electron transport | Isolated mitochondria and intact cells | Direct mitochondrial entry independent of pyruvate carrier (MPC) | Lactate as mitochondrial messenger activating electron transport | Independent of lactate metabolism for ETC activation |
Neuronal metabolic rewiring in mitochondrial dysfunction | Mfn2-deficient Purkinje neurons | PCx upregulation maintains redox capacity in degenerating neurons | Anaplerotic flux supporting metabolic resilience | Prevention of oxidative stress-induced neurodegeneration |
Imaging neurodegenerative metabolism in ALS | ALS patient (hyperpolarized ¹³C MRI) | 40% increase in pyruvate-to-lactate exchange in affected regions | Metabolic biomarker of cortical hyperexcitability | Disease-specific metabolic signatures in motor neurons |
In traumatic brain injury models, hyperpolarized ¹³C magnetic resonance imaging revealed that [¹³C]bicarbonate production from [1-¹³C]pyruvate serves as a sensitive biomarker of mitochondrial dysfunction. The contrast between bicarbonate signals in injured versus contralateral brain regions peaked at twenty-four hours post-injury and fully recovered by day ten, providing a dynamic window into secondary injury processes [14]. These findings demonstrate the utility of ¹³C-labeled substrates for monitoring mitochondrial recovery following acute neurological insults.
Mechanistic studies have revealed that lactate can directly enter the mitochondrial matrix independent of the mitochondrial pyruvate carrier, where it functions as a mitochondrial messenger that activates the electron transport chain without requiring metabolism [15]. This discovery fundamentally alters our understanding of lactate's role in cellular bioenergetics and suggests that lactate-based interventions could directly target mitochondrial dysfunction in neurodegenerative diseases.
Table 6: Neurodegeneration Mitochondrial Redox Quantitative Data
Mitochondrial Marker | Change Magnitude | Measurement Method | Neuroprotective Relevance |
---|---|---|---|
SIRT3 Expression Level | Significantly increased | Proteomics/Western blot | Mitochondrial stress resistance |
PGC-1α (Mitochondrial Biogenesis) | Significantly increased | Immunohistochemistry/Western blot | Enhanced mitochondrial biogenesis |
mtDNA Copy Number | Increased vs control | qPCR relative quantification | Mitochondrial mass expansion |
ATPB (Complex V) Expression | Significantly increased | Immunohistochemistry/Western blot | ATP synthesis capacity |
Cytochrome c Expression | Significantly increased | Immunohistochemistry/Western blot | Electron transport efficiency |
Pyruvate-to-Lactate Conversion (Age P18-60) | Decreased with age | Hyperpolarized ¹³C MRI longitudinal | Metabolic aging biomarker |
ALS Pyruvate-to-Lactate Exchange | 40% increase (affected side) | Hyperpolarized ¹³C MRI | Motor neuron dysfunction marker |
Mitochondrial Membrane Potential | Significant drop (TMRM) | Two-photon FLIM (TMRM) | Mitochondrial functional status |
Oxidative Stress Markers | Reduced (malondialdehyde) | Biochemical assays | Antioxidant defense activation |
Clinical applications of hyperpolarized ¹³C magnetic resonance imaging in neurodegenerative diseases have begun to emerge. In a patient with newly diagnosed amyotrophic lateral sclerosis, imaging revealed a forty percent increase in [1-¹³C]pyruvate-to-[1-¹³C]lactate exchange in brain regions corresponding to the patient's symptoms and upper motor neuron dysfunction [16]. This finding demonstrates the potential for ¹³C-labeled substrates to serve as non-invasive biomarkers for disease-specific metabolic alterations in living patients.
The therapeutic implications of these findings are significant. Studies in mitochondrial dysfunction models have shown that enhancing anaplerotic metabolism through pyruvate carboxylase upregulation can maintain cellular redox capacity and prevent neurodegeneration [17]. This suggests that lactate-based interventions, potentially using sodium L-lactate-3-¹³C solution for monitoring purposes, could support metabolic resilience in neurodegenerative conditions by providing alternative fuel sources and activating neuroprotective pathways.